molecular formula C23H25N3O5 B11224883 methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Cat. No.: B11224883
M. Wt: 423.5 g/mol
InChI Key: DKPHTOFIEPUZPL-UHFFFAOYSA-N
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Description

Methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is a versatile chemical compound with a unique structure that offers potential in various scientific research applications. This compound is part of the quinazoline family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate typically involves the aza-Michael addition of benzylamine to α,β-unsaturated esters. This reaction can be promoted by microwaves and conventional heating using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst under solvent-free conditions . The reaction conditions are optimized to achieve good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Known for their versatile applications in medicinal chemistry and industry.

    Pyridazine and Pyridazinone Derivatives: Exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Uniqueness

Methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate stands out due to its unique structure, which offers a combination of functional groups that can be tailored for specific applications. Its versatility and potential for various scientific research applications make it a valuable compound for further exploration and experimentation.

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C23H25N3O5/c1-31-22(29)17-11-12-18-19(14-17)25-23(30)26(21(18)28)13-7-3-6-10-20(27)24-15-16-8-4-2-5-9-16/h2,4-5,8-9,11-12,14H,3,6-7,10,13,15H2,1H3,(H,24,27)(H,25,30)

InChI Key

DKPHTOFIEPUZPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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